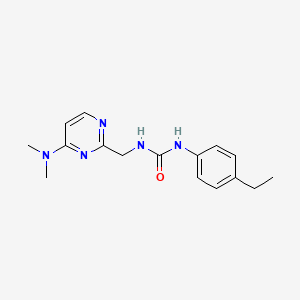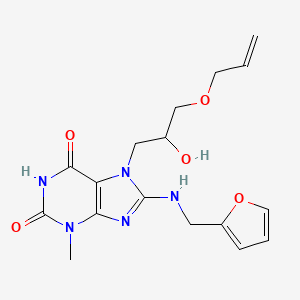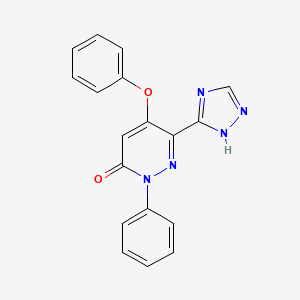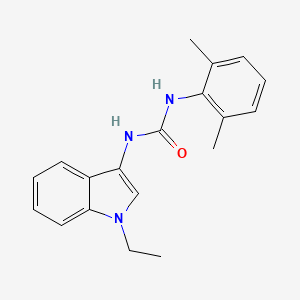
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, commonly known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-3β (Glycogen Synthase Kinase-3 beta) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder.
Mecanismo De Acción
The GSK-3β inhibitor works by inhibiting the activity of GSK-3β, which is involved in various cellular processes. GSK-3β is a negative regulator of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which has been shown to have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been shown to have several biochemical and physiological effects. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The GSK-3β inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity, potency, and ease of use. The limitations include its potential toxicity, stability, and solubility issues.
Direcciones Futuras
The GSK-3β inhibitor has several potential future directions. The future directions include the development of more potent and specific inhibitors, the identification of new therapeutic targets, and the optimization of dosing and administration regimens. Additionally, the GSK-3β inhibitor could be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1H-indole-3-carboxylic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
The GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFCUDLGDNJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)
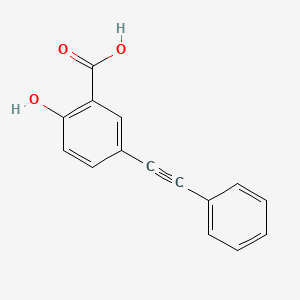

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)

![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)
